Gallium nitride (GaN) is a binary III/V direct bandgap semiconductor material with a wurtzite crystal structure. [] It is characterized by a wide bandgap, high electron mobility, and high breakdown voltage, making it suitable for high-power and high-frequency applications. [] GaN has emerged as a leading material in the semiconductor industry, revolutionizing applications in optoelectronics and high power electronics. [] Its use extends beyond traditional semiconductors, finding application as a substrate in heteroepitaxy for the growth of other materials. []
Hydride Vapor Phase Epitaxy (HVPE): This technique allows for the controlled introduction of dopants like magnesium or silicon during the growth of GaN nanorods. [] It is advantageous for producing high-quality GaN substrates with minimal bending and stress. []
Metalorganic Chemical Vapor Deposition (MOCVD): MOCVD is widely used for producing high-quality GaN films and heterostructures. [, , ] It allows precise control over the growth conditions and doping profiles.
Flux Method: This method uses a molten salt solution to dissolve GaN precursors and deposit them on a substrate. [] It is used to produce thick GaN layers with a high crystalline quality.
Pyrolysis in Silica Aerogels: This method involves synthesizing GaN nanocrystals within a silica aerogel matrix by pyrolyzing a gallium precursor. [] This method produces GaN nanoparticles with diameters between 10 and 40 nm.
Template Growth Using Carbon Nanotubes: GaN nanowires can be grown on carbon nanotubes using MOCVD. [] This method produces composite nanowire bundles with typical lengths of 1.5-2.5 µm.
GaN on Silicon (GaN-on-Si) Technology: This technology aims to integrate GaN devices on large-size silicon substrates for cost reduction and large-scale production. []
Monolithic Integration of GaN Devices: Research is focused on monolithically integrating GaN-based devices, such as HEMTs and LEDs, on a single chip to create compact and highly efficient integrated circuits. []
Vertical GaN Power Devices: Development of vertical GaN power devices, like trench MOSFETs, to achieve higher breakdown voltages and lower on-resistances. []
High-Quality GaN Substrates: Continued research on growing high-quality, large-area GaN substrates to eliminate the dependence on foreign substrates like sapphire. [, , ]
GaN Nanowire-based Devices: Exploration of GaN nanowire heterostructures for creating novel optoelectronic devices like quantum cascade lasers and infrared photodetectors. [, ]
Radiation Hardness of GaN Devices: Further research on the radiation hardness of GaN devices for applications in harsh environments like space and nuclear facilities. [, , ]
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